![molecular formula C11H11BrN2S B13239420 4-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13239420.png)
4-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline is a compound that features a bromine atom, a thiazole ring, and an aniline moiety. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Compounds containing thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline typically involves the reaction of 4-bromoaniline with 2-bromo-1-(1,3-thiazol-2-yl)ethanone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline can undergo various types of chemical reactions, including:
Electrophilic Substitution: The bromine atom on the aromatic ring can be substituted by other electrophiles.
Nucleophilic Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used.
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield various substituted derivatives, while nucleophilic substitution can introduce different functional groups onto the thiazole ring .
Applications De Recherche Scientifique
4-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom can enhance the compound’s binding affinity to its targets, leading to increased biological activity. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromoaniline: Lacks the thiazole ring, making it less versatile in biological applications.
2-bromo-1-(1,3-thiazol-2-yl)ethanone: Contains the thiazole ring but lacks the aniline moiety, limiting its reactivity.
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring but differ in their substituents and biological activities
Uniqueness
4-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline is unique due to its combination of a bromine atom, a thiazole ring, and an aniline moiety. This structure imparts a range of chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C11H11BrN2S |
|---|---|
Poids moléculaire |
283.19 g/mol |
Nom IUPAC |
4-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline |
InChI |
InChI=1S/C11H11BrN2S/c1-8(11-13-6-7-15-11)14-10-4-2-9(12)3-5-10/h2-8,14H,1H3 |
Clé InChI |
HPFCTYRWEKTDPE-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC=CS1)NC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,2,2-Trifluoroethoxy)methyl]piperidine](/img/structure/B13239343.png)
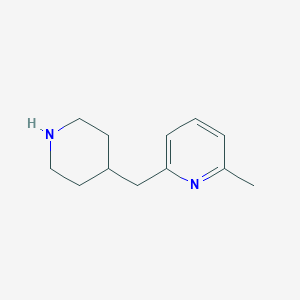
![3-[(2,6-Dichlorophenyl)sulfanyl]azetidine](/img/structure/B13239346.png)

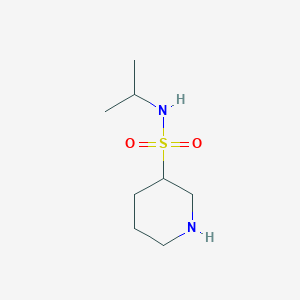
![tert-Butyl N-[4-(2-fluorophenyl)-4-oxobutyl]carbamate](/img/structure/B13239360.png)

![1-[(6-Methylpyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13239372.png)
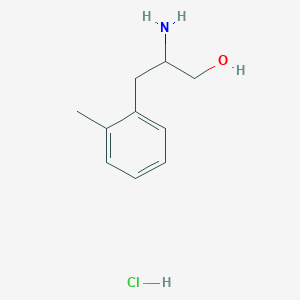
![2-[(2,5-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13239400.png)

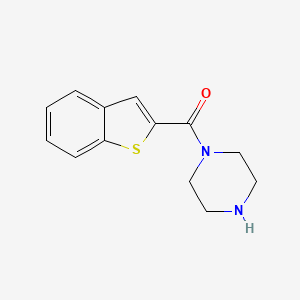
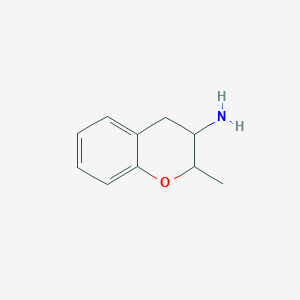
![2-[2-(Pyrrolidin-1-yl)propoxy]acetic acid](/img/structure/B13239442.png)
